molecular formula C20H21N3O5 B2420726 1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea CAS No. 895416-29-2

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea

Cat. No. B2420726
CAS RN: 895416-29-2
M. Wt: 383.404
InChI Key: DJPVVQLYJPCEBI-UHFFFAOYSA-N
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Description

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H21N3O5 and its molecular weight is 383.404. The purity is usually 95%.
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Scientific Research Applications

Role in Orexin Receptor Mechanisms

Research has highlighted the role of orexins and their receptors in modulating feeding, arousal, stress, and drug abuse. Compounds like SB-649868, a dual orexin receptor antagonist, have been evaluated for their effects on binge eating in animal models. These studies suggest that selective antagonism at the orexin-1 receptor could represent a novel pharmacological approach for treating binge eating and possibly other disorders with a compulsive component (Piccoli et al., 2012).

In Heterocyclic Chemistry

The reactivity of urea compounds in heterocyclic chemistry has been demonstrated through various synthetic pathways. For example, the treatment of 2-isocyanatobenzoyl chloride with 5-aminotetrazole has led to the formation of novel heterocyclic compounds, showcasing the versatility of urea derivatives in chemical synthesis (Peet, 1987).

Antimicrobial Evaluation

Novel urea derivatives have been synthesized and evaluated for their antimicrobial properties. The synthesis involves the condensation of phenyl phosphordichloridates with specific urea compounds, leading to new molecules with potential antimicrobial activity. This research underscores the importance of urea derivatives in developing new antimicrobial agents (Rani et al., 2014).

Reactions with Urea and Thioureas

The synthesis and reactions of beta-tricarbonyl compounds with urea and thioureas have been explored, leading to the formation of compounds with diverse chemical structures. These studies contribute to the understanding of urea's reactivity and potential in creating novel chemical entities (Saçmacı et al., 2008).

Oxidation and Complex Formation

Research into the oxidation of heterocyclic thioureas to form benzothiazoles and their copper(II) complexes offers insights into the potential applications of urea derivatives in coordination chemistry. These findings highlight the structural and reactivity aspects of urea compounds when interacting with metal ions (West et al., 2003).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O5/c1-26-16-5-3-2-4-15(16)22-20(25)21-13-10-19(24)23(12-13)14-6-7-17-18(11-14)28-9-8-27-17/h2-7,11,13H,8-10,12H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPVVQLYJPCEBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea

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